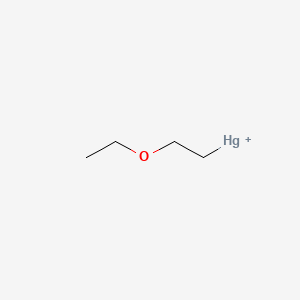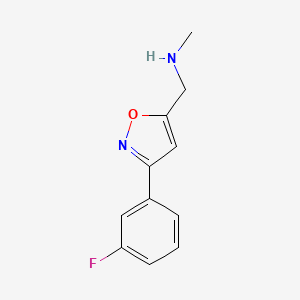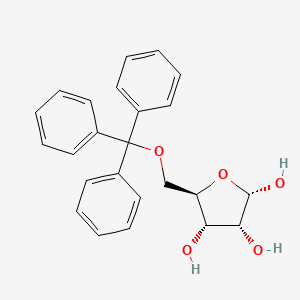
5-O-(Triphenylmethyl)-I+/--D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-(Triphenylmethyl)-alpha-D-ribofuranose is a derivative of ribose, a simple sugar that is a crucial component of RNA. The compound features a triphenylmethyl (trityl) group attached to the 5-hydroxyl group of the ribose molecule. This modification is often used in organic synthesis to protect the hydroxyl group during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-(Triphenylmethyl)-alpha-D-ribofuranose typically involves the protection of the 5-hydroxyl group of ribose using triphenylmethyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected ribose derivative .
Industrial Production Methods
While specific industrial production methods for 5-O-(Triphenylmethyl)-alpha-D-ribofuranose are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions. The key steps include the protection of the hydroxyl group and subsequent purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-O-(Triphenylmethyl)-alpha-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ribose backbone.
Substitution: The trityl group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Trityl chloride and pyridine are used for the initial protection, while acidic conditions can be employed for deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ribonic acid derivatives, while reduction can produce deoxy sugars.
Scientific Research Applications
5-O-(Triphenylmethyl)-alpha-D-ribofuranose has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the study of nucleoside analogs and their interactions with enzymes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of nucleoside derivatives for various applications.
Mechanism of Action
The primary mechanism of action of 5-O-(Triphenylmethyl)-alpha-D-ribofuranose involves the protection of the hydroxyl group on the ribose molecule. This protection prevents unwanted side reactions during chemical synthesis, allowing for the selective modification of other functional groups. The trityl group can be removed under acidic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
5-O-(Triphenylmethyl)uridine: Another nucleoside derivative with a trityl-protected hydroxyl group.
2,3-O-Isopropylidene-5-O-(triphenylmethyl)-alpha-D-ribofuranosyl-triphenylstannane: A compound with similar protective groups but different functional applications.
Uniqueness
5-O-(Triphenylmethyl)-alpha-D-ribofuranose is unique due to its specific application in protecting the 5-hydroxyl group of ribose. This selective protection is crucial in the synthesis of complex nucleoside analogs and other biologically active molecules.
Properties
CAS No. |
55726-00-6 |
|---|---|
Molecular Formula |
C24H24O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23+/m1/s1 |
InChI Key |
ZAZZFZLLPGMINF-ODAXIHTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)
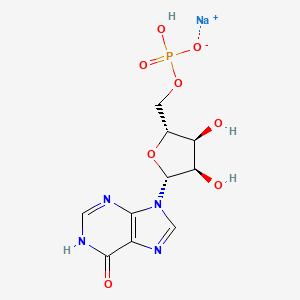
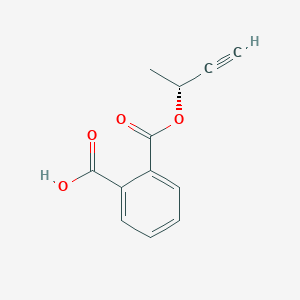
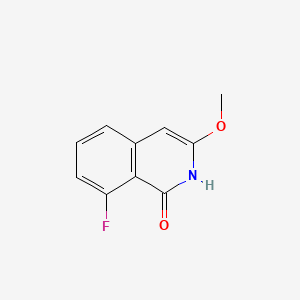
![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
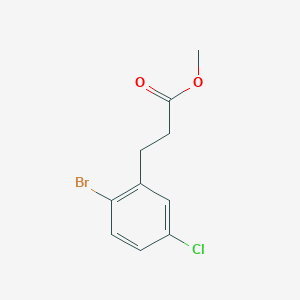

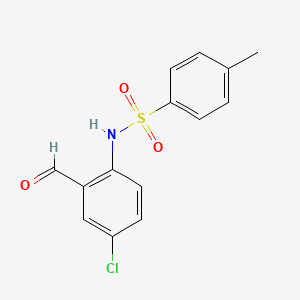

![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)
